Olsalazine
Vue d'ensemble
Description
L'olsalazine est un médicament anti-inflammatoire principalement utilisé dans le traitement de la rectocolite hémorragique, une affection caractérisée par une inflammation et des plaies dans la paroi du côlon et du rectum . Il s'agit d'un prod médicament de la mésalazine (acide 5-aminosalicylique), conçu pour délivrer de la mésalazine au côlon sans utiliser de sulfapyridine . L'this compound comprend deux molécules de mésalazine reliées par une liaison azo, qui est clivée dans le côlon pour libérer le médicament actif .
Mécanisme D'action
Target of Action
Olsalazine is an anti-inflammatory aminosalicylate . Its primary targets are the enzymes cyclooxygenase and lipoxygenase . These enzymes play a crucial role in the production of pro-inflammatory factors like prostaglandin and leukotriene .
Mode of Action
It continues through to the colon where it is cleaved into two molecules of 5-ASA by azoreductases produced by colonic bacteria . This compound exerts its anti-inflammatory effect by its colonic breakdown into 5-ASA which inhibits cyclooxygenase and lipoxygenase thereby reducing prostaglandin and leukotriene production .
Biochemical Pathways
The biochemical pathway affected by this compound involves the metabolism of arachidonic acid . By inhibiting cyclooxygenase and lipoxygenase, this compound blocks the production of cyclooxygenase (COX)-derived products of arachidonic acid metabolism . This results in a reduction in the production of pro-inflammatory factors like prostaglandin and leukotriene .
Pharmacokinetics
This compound has limited systemic bioavailability; about 2.4% of an oral dose may be absorbed . Most (98–99%) of an oral dose reaches the colon intact resulting in very high local concentrations of the active metabolite mesalamine . The remaining this compound is primarily excreted in the feces . The elimination half-life of this compound is approximately 0.9 hours .
Result of Action
The result of this compound’s action is the alleviation of inflammation in ulcerative colitis . By reducing the production of pro-inflammatory factors, this compound helps to decrease inflammation and other symptoms of the disease .
Action Environment
The action of this compound is largely dependent on the environment within the colon. The presence of azoreductases produced by colonic bacteria is crucial for the conversion of this compound into its active form, 5-ASA . Therefore, factors that influence the gut microbiota could potentially impact the efficacy of this compound.
Applications De Recherche Scientifique
Olsalazine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of nanohybrids and as a model compound for studying azo bond cleavage.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Primarily used in the treatment of ulcerative colitis and other inflammatory bowel diseases.
Analyse Biochimique
Biochemical Properties
Olsalazine comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . It works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those in the colon. It is understood that mesalamine, the active moiety of this compound, mediates an anti-inflammatory action on epithelial cells of the colon . It can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its breakdown in the colon into two molecules of 5-ASA by azoreductases produced by colonic bacteria . This 5-ASA then inhibits cyclooxygenase and lipoxygenase, thereby reducing prostaglandin and leukotriene production . This results in the anti-inflammatory effect of this compound .
Temporal Effects in Laboratory Settings
It has been reported that this compound can decrease water and sodium absorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound undergoes metabolic transformation in the body. Approximately 0.1% of an oral dose of this compound is metabolized in the liver to this compound-O-sulfate . Mesalamine can undergo acetylation to form N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA, Ac-5-ASA) by the colonic epithelium .
Transport and Distribution
This compound is not absorbed in the small intestine . Instead, it continues through to the colon where it is cleaved into two molecules of 5-ASA by azoreductases produced by colonic bacteria
Subcellular Localization
Given that it is cleaved into 5-ASA in the colon, it is likely that it exerts its effects in the cellular compartments of the colon .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'olsalazine peut être synthétisée par une réaction monotope de deux molécules de mésalazine avec de l'acide aspartique et glutamique activé par le benzotriazole dans l'eau sous irradiation micro-ondes . Une autre méthode implique l'intercalation de l'this compound dans des hydroxydes doubles lamellaires magnésium-aluminium par des méthodes d'échange ionique ou de coprécipitation .
Méthodes de production industrielle : Dans les milieux industriels, l'this compound est souvent produite par la méthode hydrothermale, où une solution de nitrate de magnésium, d'eau distillée, d'éthanol et de glycérol est utilisée pour préparer des hydroxydes doubles lamellaires nitrate de magnésium-aluminium intercalés d'this compound .
Analyse Des Réactions Chimiques
Types de réactions : L'olsalazine subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former différents dérivés.
Réduction : La liaison azo de l'this compound peut être réduite pour libérer de la mésalazine.
Substitution : L'this compound peut subir des réactions de substitution pour former des analogues.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le dithionite de sodium sont utilisés pour cliver la liaison azo.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les acides aminés activés par le benzotriazole.
Produits principaux : Le produit principal formé par la réduction de l'this compound est la mésalazine, qui exerce les effets thérapeutiques .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications en recherche scientifique :
Biologie : Investigated for its effects on cellular processes and inflammation.
5. Mécanisme d'action
L'this compound exerce ses effets en étant clivée dans le côlon pour libérer de la mésalazine, qui inhibe la cyclooxygénase et la lipooxygénase, réduisant ainsi la production de facteurs pro-inflammatoires comme les prostaglandines et les leucotriènes . La mésalazine module les médiateurs chimiques locaux de la réponse inflammatoire, en particulier les leucotriènes, et on suppose également qu'elle est un piégeur de radicaux libres ou un inhibiteur du facteur de nécrose tumorale .
Composés similaires :
Mésalazine (acide 5-aminosalicylique) : La partie active de l'this compound, utilisée directement dans le traitement des maladies inflammatoires de l'intestin.
Sulfasalazine : Un prod médicament qui libère de la mésalazine et de la sulfapyridine lors du clivage par les bactéries coliques.
Balsalazide : Un autre prod médicament qui libère de la mésalazine dans le côlon.
Comparaison : L'this compound est unique en ce qu'elle délivre de la mésalazine au côlon sans utiliser de sulfapyridine, ce qui réduit le risque d'effets secondaires associés à la sulfapyridine . Contrairement à la sulfasalazine, l'this compound est mieux tolérée par les patients allergiques ou intolérants à la sulfasalazine . De plus, l'this compound s'est avérée avoir une efficacité similaire à celle de la mésalazine à libération retardée dans les essais cliniques .
Comparaison Avec Des Composés Similaires
Mesalamine (5-aminosalicylic acid): The active moiety of olsalazine, used directly in the treatment of inflammatory bowel diseases.
Sulfasalazine: A prodrug that releases mesalamine and sulfapyridine upon cleavage by colonic bacteria.
Balsalazide: Another prodrug that releases mesalamine in the colon.
Comparison: this compound is unique in that it delivers mesalamine to the colon without the use of sulfapyridine, reducing the risk of side effects associated with sulfapyridine . Unlike sulfasalazine, this compound is better tolerated by patients who are allergic to or intolerant of sulfasalazine . Additionally, this compound has been shown to have a similar efficacy to delayed-release mesalamine in clinical trials .
Propriétés
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDLJCYGRGAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6054-98-4 (di-hydrochloride salt) | |
Record name | Olsalazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023391 | |
Record name | Olsalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon. | |
Record name | Olsalazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15722-48-2 | |
Record name | Olsalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15722-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olsalazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olsalazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olsalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLSALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS5I8J03O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
Sodium salt decomposes at 240 °C | |
Record name | Olsalazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is olsalazine and what is its mechanism of action in inflammatory bowel disease (IBD)?
A1: this compound is a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond. It acts as a prodrug, remaining largely unabsorbed until it reaches the colon. [] In the colon, bacterial enzymes cleave the azo bond, releasing two molecules of 5-ASA. [] While the exact mechanism of 5-ASA in IBD remains unclear, it is believed to exert anti-inflammatory effects by inhibiting prostaglandin and leukotriene synthesis, scavenging free radicals, and modulating immune cell function. []
Q2: Does this compound affect water and electrolyte absorption in the intestines?
A2: Yes, this compound can inhibit water and electrolyte absorption in the small intestine, which may explain the occurrence of diarrhea as a side effect in some patients. [, ] Studies have shown that this compound, at specific concentrations, can inhibit the absorption of water, sodium, chloride, and potassium in the jejunum and ileum. [, ] This effect is rapidly reversible. [, ]
Q3: Does this compound induce secretion in the intestines?
A3: Yes, in vitro studies using rabbit ileal mucosa have shown that this compound can stimulate anion secretion, suggesting a potential secretory effect contributing to diarrhea in some patients. [] Further studies are needed to fully understand the mechanisms and clinical relevance of this secretory effect.
Q4: How does the effect of this compound on intestinal absorption compare to sulfasalazine?
A4: While both this compound and sulfasalazine can affect intestinal absorption, their mechanisms of action differ. This compound appears to primarily inhibit water and electrolyte absorption in the small intestine, whereas sulfasalazine exerts a more pronounced inhibitory effect on absorption in the jejunum. [] These differences might contribute to the different side effect profiles observed with these drugs.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C14H10N2O6 and a molecular weight of 302.24 g/mol.
Q6: Is there any information on the material compatibility and stability of this compound under various conditions?
A6: The provided research articles primarily focus on the pharmacological and clinical aspects of this compound. More specialized studies are needed to thoroughly assess the material compatibility and stability of this compound under various storage and processing conditions.
Q7: How is this compound absorbed and metabolized in the body?
A7: this compound exhibits minimal systemic absorption. [, ] After oral administration, it passes largely unabsorbed through the stomach and small intestine, reaching the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, ] The released 5-ASA is then further metabolized to N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []
Q8: Does food intake affect the absorption of this compound?
A8: While food intake may slightly diminish the already low absorption of this compound, this effect is not significant and doesn't appear to impact the overall bioavailability of 5-ASA. []
Q9: How is this compound eliminated from the body?
A9: Both 5-ASA and Ac-5-ASA are excreted in urine and feces. [] A small amount of unmetabolized this compound may also be found in the feces.
Q10: Does this compound impact renal function?
A10: While this compound generally exhibits a lower systemic load of 5-ASA compared to some mesalazine formulations, there are reports of minor glomerular or tubular renal impairment in a small number of patients treated long-term with this compound. []
Q11: Has this compound demonstrated efficacy in treating ulcerative colitis?
A11: Yes, numerous clinical trials have demonstrated the efficacy of this compound in inducing and maintaining remission in patients with ulcerative colitis. [, , , , , , , , , , , ] It has been shown to be effective in treating mild to moderate active disease and is comparable in efficacy to sulfasalazine. [, , , , , ]
Q12: Is this compound effective in treating Crohn's disease?
A12: One study found that this compound was not superior to placebo in maintaining remission of inactive Crohn's disease. [] Another study was unable to demonstrate significant improvement in patients with mild to moderate active Crohn's disease treated with this compound at a dose of 1 g twice daily. [, ]
Q13: Has this compound been studied in other conditions?
A13: Preliminary studies suggest that this compound may be beneficial in ankylosing spondylitis, although more research is needed. [, ] In vitro studies have also shown that this compound can inhibit cell proliferation and DNA methylation in canine lymphoid tumor cell lines, suggesting its potential as a chemotherapeutic agent. []
Q14: Is there any information available on resistance or cross-resistance mechanisms with this compound?
A14: The provided research primarily focuses on the efficacy and safety of this compound. Further investigation is needed to elucidate potential resistance mechanisms and cross-resistance patterns.
Q15: What are the common side effects of this compound?
A15: The most common side effect of this compound is dose-dependent diarrhea, which can be severe in some patients. [, , , , , , , , ] This side effect is thought to be related to the inhibition of water and electrolyte absorption in the small intestine. [, , ]
Q16: How does the structure of this compound contribute to its pharmacological properties?
A17: The azo bond in this compound is crucial for its site-specific delivery to the colon. [, ] This bond is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA. [, ]
Q17: Are there any known structure-activity relationships for this compound analogues?
A17: While the provided articles primarily focus on this compound, they hint at the importance of the azo bond for colonic delivery and the potential for modifications to influence the release and absorption of 5-ASA. Further studies focusing on this compound analogues would be needed to establish detailed structure-activity relationships.
Q18: What analytical methods are used to measure this compound and its metabolites?
A19: High-performance liquid chromatography (HPLC) is commonly used to measure the concentrations of this compound, 5-ASA, and Ac-5-ASA in various biological samples, including plasma, urine, and fecal water. [, , , , ]
Q19: Are there specific methods for measuring this compound in fecal water?
A20: Yes, the equilibrium in vivo dialysis of feces method has been used to estimate intraluminal colonic concentrations of 5-ASA after this compound administration. [, ] This technique helps understand the drug's distribution and availability at its site of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.